1-(1,3-Thiazol-4-yl)butan-1-one
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Overview
Description
1-(1,3-Thiazol-4-yl)butan-1-one is a heterocyclic organic compound that features a thiazole ring, which consists of a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their aromaticity and are found in various natural and synthetic compounds with significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1,3-Thiazol-4-yl)butan-1-one can be synthesized through various methods. One common approach involves the reaction of a thiazole derivative with a butanone precursor under controlled conditions. For example, a three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium can yield substituted thiazole derivatives . Another method involves the use of silica-supported tungstosilisic acid as a catalyst in a one-pot multicomponent procedure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and environmentally friendly solvents is often emphasized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Thiazol-4-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-(1,3-Thiazol-4-yl)butan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-4-yl)butan-1-one involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding with biological macromolecules. This can lead to the inhibition of enzymes, modulation of receptor activity, and interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Thiazole: The parent compound with similar aromatic properties.
2-Aminothiazole: Known for its antimicrobial activity.
4-Methylthiazole: Used in flavor and fragrance industries.
Uniqueness
1-(1,3-Thiazol-4-yl)butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its butanone moiety enhances its solubility and potential for further functionalization compared to other thiazole derivatives .
Biological Activity
1-(1,3-Thiazol-4-yl)butan-1-one is a thiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, anticancer, and anticonvulsant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of this compound consists of a butanone backbone linked to a thiazole ring. The thiazole moiety is crucial for its biological activity due to its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in microbial growth and cancer cell proliferation. For instance, it may disrupt bacterial cell wall synthesis and metabolic pathways essential for microbial survival.
- Receptor Modulation : It has shown potential in modulating neurotransmitter systems by interacting with histamine receptors, which could lead to therapeutic effects in neurological conditions.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound exhibits significant activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 0.25 |
Streptococcus pneumoniae | 0.008 |
Escherichia coli | 0.25 |
Klebsiella pneumoniae | 0.008 |
These findings highlight its potential as a therapeutic agent against infections caused by resistant bacterial strains .
Antifungal Activity
The compound also demonstrates antifungal properties. Studies have indicated that thiazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus. For example, MIC values for certain thiazole derivatives against Candida albicans were reported as low as 0.0156 μg/mL .
Anticancer Activity
Research has shown that this compound may possess anticancer properties:
Cancer Cell Line | IC50 (μg/mL) |
---|---|
HT-29 (Colon Cancer) | 1.61 ± 1.92 |
Jurkat (Leukemia) | 1.98 ± 1.22 |
The presence of specific substituents on the thiazole ring enhances cytotoxicity against cancer cells, indicating a structure-activity relationship (SAR) that is critical for its efficacy .
Anticonvulsant Activity
Studies have indicated that thiazole derivatives can exhibit anticonvulsant properties. For instance, compounds with specific structural features have shown significant activity in animal models:
Compound | Median Effective Dose (mg/kg) |
---|---|
Compound A | <20 |
Compound B | Similar to ethosuximide |
These findings suggest potential applications in treating epilepsy and other seizure disorders .
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of various thiazole derivatives, including this compound:
- A study evaluated the antibacterial activities of a series of thiazole derivatives against both Gram-positive and Gram-negative bacteria. The results demonstrated that modifications at the C7 side-chain significantly influenced antimicrobial potency .
- Another study highlighted the anticancer effects of thiazole compounds in vitro, emphasizing the importance of structural modifications to enhance activity against specific cancer cell lines .
Properties
Molecular Formula |
C7H9NOS |
---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
1-(1,3-thiazol-4-yl)butan-1-one |
InChI |
InChI=1S/C7H9NOS/c1-2-3-7(9)6-4-10-5-8-6/h4-5H,2-3H2,1H3 |
InChI Key |
JLIFBBPIWFZDHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CSC=N1 |
Origin of Product |
United States |
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